Halogenation Pattern: Orthogonal Reactivity for Sequential Derivatization
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one features three distinct halogen substituents (Cl at C4 and C6; F at C7) that enable sequential, site-selective functionalization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The C4 and C6 chlorine atoms are positioned for divergent reactivity, while the C7 fluorine provides an orthogonal handle for late-stage modification [1]. In contrast, the unsubstituted parent compound 1H-pyrrolo[3,4-c]pyridin-3(2H)-one possesses no halogenation, rendering it incapable of direct SNAr derivatization without pre-activation. Mono-halogenated analogs such as 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one offer only a single reactive site, restricting synthetic versatility and necessitating additional steps for multi-site elaboration.
| Evidence Dimension | Number of synthetically accessible halogen substitution sites |
|---|---|
| Target Compound Data | 3 halogen substituents (Cl at C4, Cl at C6, F at C7) |
| Comparator Or Baseline | 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one: 0 halogen substituents; 4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one: 1 halogen substituent (Cl at C4) |
| Quantified Difference | Target: 3 reactive handles; Comparator 1: 0; Comparator 2: 1 |
| Conditions | Based on structural analysis and documented utility in patent literature [1] |
Why This Matters
This triple-halogenation pattern uniquely positions the compound as a privileged intermediate for synthesizing complex, multi-substituted kinase inhibitors where sequential functionalization is required.
- [1] Kaila, N., Linney, I., Ward, S., Wishart, G., Whittaker, B., Cote, A., Greenwood, J. R., & Leffler, A. (2024). Substituted pyrrolo[3,4-c]pyridines as HPK1 antagonists. U.S. Patent No. 12,466,841 B2. View Source
